molecular formula C13H17N3O B13645743 2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol

2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol

Cat. No.: B13645743
M. Wt: 231.29 g/mol
InChI Key: VJZNCQNWTWGVHD-UHFFFAOYSA-N
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Description

2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol is a compound that features a pyrazole ring, a benzyl group, and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol typically involves the reaction of 1-benzyl-1H-pyrazole-4-carbaldehyde with ethanolamine in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzyl group may enhance the compound’s binding affinity to its target, while the ethanolamine moiety can facilitate its solubility and transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

    2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol: Similar structure but with an amino group instead of a benzyl group.

    2-(1H-pyrazol-4-yl)ethan-1-ol: Lacks the benzyl group, making it less hydrophobic.

    1-benzyl-1H-pyrazole-4-carbaldehyde: Precursor in the synthesis of the target compound.

Uniqueness

2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol is unique due to the presence of both a benzyl group and an ethanolamine moiety, which confer specific chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

2-[(1-benzylpyrazol-4-yl)methylamino]ethanol

InChI

InChI=1S/C13H17N3O/c17-7-6-14-8-13-9-15-16(11-13)10-12-4-2-1-3-5-12/h1-5,9,11,14,17H,6-8,10H2

InChI Key

VJZNCQNWTWGVHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)CNCCO

Origin of Product

United States

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